Long-Term Survival Advantage Over Mitotane in Canine Cushing's Syndrome
A systematic review and meta-analysis of five studies (n=295 dogs) found that trilostane provides a statistically significant long-term survival benefit compared to mitotane. At 36 months, trilostane-treated dogs had an 11% higher survival rate (risk difference: -0.11; 95% CI: -0.15 to -0.06, p=0.005) with zero heterogeneity (I2=0%) [1].
| Evidence Dimension | Survival Rate at 36 Months |
|---|---|
| Target Compound Data | Risk difference: -0.11 (95% CI: -0.15 to -0.06) |
| Comparator Or Baseline | Mitotane (Reference group) |
| Quantified Difference | 11% higher survival rate for trilostane (p=0.005) |
| Conditions | Meta-analysis of five studies (n=295 dogs) with naturally occurring Cushing's syndrome; survival data extracted at fixed intervals. |
Why This Matters
This quantitative survival advantage directly informs veterinary clinicians and procurement decisions for long-term management of canine Cushing's syndrome.
- [1] Lutz TA, et al. Effectiveness of Medical Treatment on Survivability in Canine Cushing's Syndrome: A Systematic Review and Meta-Analysis. Animals. 2025;15(20):2954. DOI: 10.3390/ani15202954. View Source
